Ácido 1-(4-Cloro-benzoilamino)-ciclopentanocarboxílico

Descripción general

Descripción

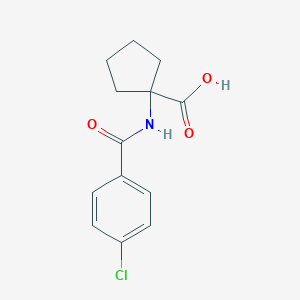

1-(4-Chloro-benzoylamino)-cyclopentanecarboxylic acid is an organic compound that is a derivative of cyclopentanecarboxylic acid. It is characterized by the presence of a chlorobenzamido group attached to the cyclopentane ring.

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

1-(4-Chloro-benzoylamino)-cyclopentanecarboxylic acid is characterized by the following chemical properties:

- Molecular Formula : C13H14ClNO2

- Molecular Weight : 253.71 g/mol

- CAS Number : 15026-82-1

The compound features a cyclopentane ring with a chlorobenzamido group, which contributes to its reactivity and interaction with biological systems.

Scientific Research Applications

1. Chemistry

- Building Block for Synthesis : This compound serves as a versatile building block for synthesizing more complex organic molecules. Its functional groups allow for various chemical reactions, including oxidation, reduction, and substitution.

- Mechanistic Studies : It is used in mechanistic studies to understand reaction pathways involving cyclopentane derivatives.

2. Biology

- Biochemical Probes : The compound is investigated as a biochemical probe to study enzyme activity and protein interactions. Its ability to bind selectively to specific enzymes makes it valuable in elucidating biochemical pathways.

- Enzyme Inhibition : Preliminary studies suggest that it may act as an inhibitor for various enzymes, which could have implications in metabolic regulation.

3. Medicine

- Drug Development : Research indicates the potential of this compound as a lead candidate for developing new pharmaceuticals targeting specific diseases. Its unique structure may influence drug-receptor interactions.

- Anticancer Properties : In vitro studies have shown that the compound exhibits significant anticancer activity against several cancer cell lines, including A549 (lung adenocarcinoma) and A375 (melanoma) .

4. Industry

- Specialty Chemicals Production : The compound is utilized in producing specialty chemicals and materials, particularly in the synthesis of agrochemicals and pharmaceuticals.

Anticancer Activity

A study conducted on human lung adenocarcinoma cells revealed that 1-(4-Chloro-benzoylamino)-cyclopentanecarboxylic acid induces apoptosis through mitochondrial pathway activation, leading to cell cycle arrest in the G0/G1 phase. The IC50 values observed were below 10 µM for A549 cells, indicating potent anticancer properties.

Enzyme Interaction Studies

Docking studies have shown that the compound binds effectively to active sites of target enzymes such as acetylcholinesterase (AChE) and urease. This binding affinity suggests potential therapeutic applications in treating conditions related to enzyme dysregulation.

Antimicrobial Evaluation

In vitro assays demonstrated that the compound effectively inhibited the growth of Salmonella typhi and Bacillus subtilis, supporting its potential use as an antimicrobial agent. The results indicated moderate to strong activity against these bacterial strains.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Chloro-benzoylamino)-cyclopentanecarboxylic acid typically involves the reaction of cyclopentanecarboxylic acid with 4-chlorobenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified by recrystallization or chromatography.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Análisis De Reacciones Químicas

Types of Reactions

1-(4-Chloro-benzoylamino)-cyclopentanecarboxylic acid can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the compound into amines or alcohols.

Substitution: The chlorobenzamido group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophiles such as amines, thiols, and alcohols can be used for substitution reactions.

Major Products Formed

Oxidation: Carboxylic acids, ketones.

Reduction: Amines, alcohols.

Substitution: Various substituted derivatives depending on the nucleophile used.

Mecanismo De Acción

The mechanism of action of 1-(4-Chloro-benzoylamino)-cyclopentanecarboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparación Con Compuestos Similares

Similar Compounds

Cyclopentanecarboxylic acid: The parent compound, lacking the chlorobenzamido group.

4-Chlorobenzoyl chloride: A precursor used in the synthesis of the compound.

Cyclopentane derivatives: Other derivatives with different substituents on the cyclopentane ring.

Uniqueness

1-(4-Chloro-benzoylamino)-cyclopentanecarboxylic acid is unique due to the presence of the chlorobenzamido group, which imparts specific chemical and biological properties. This uniqueness makes it valuable for targeted applications in research and industry.

Actividad Biológica

Overview

1-(4-Chloro-benzoylamino)-cyclopentanecarboxylic acid is an organic compound with significant potential in biological research. Its unique structure, characterized by a chlorobenzamido group attached to a cyclopentane ring, allows it to interact with various biological systems. This article delves into its biological activity, synthesis, mechanisms of action, and potential applications in scientific research.

- IUPAC Name: 1-(4-Chloro-benzoylamino)-cyclopentanecarboxylic acid

- CAS Number: 15026-82-1

- Molecular Formula: C13H14ClN1O3

- Molecular Weight: 273.71 g/mol

Synthesis

The synthesis of 1-(4-Chloro-benzoylamino)-cyclopentanecarboxylic acid typically involves the reaction of cyclopentanecarboxylic acid with 4-chlorobenzoyl chloride in the presence of a base such as triethylamine. The reaction is conducted under anhydrous conditions to prevent hydrolysis, followed by purification via recrystallization or chromatography.

Biological Activity

1-(4-Chloro-benzoylamino)-cyclopentanecarboxylic acid has been investigated for its potential as a biochemical probe to study enzyme activity and protein interactions. Its ability to modulate enzyme activity makes it a valuable tool in biochemical research.

The mechanism of action involves the compound's interaction with specific molecular targets, including enzymes and receptors. By binding to these targets, it can influence various biochemical pathways, which may lead to therapeutic effects or aid in understanding disease mechanisms.

Case Studies

- Enzyme Inhibition : A study demonstrated that 1-(4-Chloro-benzoylamino)-cyclopentanecarboxylic acid inhibits specific enzymes involved in metabolic pathways. The inhibition was quantified using enzymatic assays, showing a dose-dependent response.

- Protein Interaction : Another investigation revealed that this compound binds to certain proteins, altering their conformation and activity. This interaction was studied using techniques such as surface plasmon resonance (SPR) and fluorescence spectroscopy .

Applications

This compound is explored for various applications in:

- Medicinal Chemistry : As a lead compound for developing new drugs targeting specific biological pathways.

- Biochemical Research : To study enzyme kinetics and protein-ligand interactions.

- Industrial Chemistry : In the production of specialty chemicals and materials.

Comparison with Similar Compounds

| Compound Name | Structure Description | Unique Features |

|---|---|---|

| Cyclopentanecarboxylic acid | Parent compound without the chlorobenzamido group | Lacks specific biological activity |

| 4-Chlorobenzoyl chloride | Precursor used in synthesis | Reactive acyl chloride |

| Other cyclopentane derivatives | Variants with different substituents on the cyclopentane ring | Varying biological properties based on substituents |

Propiedades

IUPAC Name |

1-[(4-chlorobenzoyl)amino]cyclopentane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14ClNO3/c14-10-5-3-9(4-6-10)11(16)15-13(12(17)18)7-1-2-8-13/h3-6H,1-2,7-8H2,(H,15,16)(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMVQYHKJSJCHQU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)(C(=O)O)NC(=O)C2=CC=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10587716 | |

| Record name | 1-(4-Chlorobenzamido)cyclopentane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10587716 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15026-82-1 | |

| Record name | 1-(4-Chlorobenzamido)cyclopentane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10587716 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.